

Physicochemical Properties of Racemic Methamphetamine Hydrochloride: A Technical Guide

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This document provides a comprehensive overview of the core physicochemical properties of racemic methamphetamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and forensic chemistry. This guide details the fundamental characteristics of the compound, outlines the experimental protocols for their determination, and visualizes key related processes.

Core Physicochemical Data

Racemic methamphetamine hydrochloride is a synthetic stimulant that exists as a salt of the racemic free base. Its fundamental properties are summarized below.



Property	Value	References
Chemical Name	(±)-N,α- Dimethylphenethylamine hydrochloride	
Molecular Formula	C10H15N · HCl	[1]
Molar Mass	185.70 g/mol	[1][2]
Appearance	White crystals or a white, crystalline powder.	[1][3]
Melting Point	170-175 °C	[3][4]
Solubility	Freely soluble in water, ethanol, and chloroform. Practically insoluble in diethyl ether. A reported solubility in chloroform is 16.7 g/100 g at 20°C.	[2][3]
рКа	Data not readily available in the provided search results.	

Spectral Data

Spectroscopic analysis is critical for the identification and characterization of methamphetamine hydrochloride.



Spectroscopic Technique	Key Characteristics	References
Mass Spectrometry (MS)	The electron ionization mass spectrum shows major fragment ions at m/z values of 58, 91, 59, 134, 65, 56, 42, and 57.	[5]
Fourier-Transform Infrared (FTIR) Spectroscopy	The FTIR spectrum is characterized by a prominent three-peaked feature ("Mountain") and a distinctive two-peaked feature ("Bunny Ears") around 720 cm ⁻¹ .	[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Both ¹ H and ¹³ C NMR spectroscopy are used for structural elucidation, with characteristic shifts for the aromatic and aliphatic protons and carbons.	[7][8]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of a substance like racemic methamphetamine hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting range.[9][10]

Protocol using a Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

• Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] Load a small amount of the powdered sample into a capillary tube, sealing one end if it is not



already.[9][12] The sample should be compacted to a height of about 1-2 cm by tapping the tube.[12][13]

- Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.[10]
 [13]
- Approximate Determination: If the melting point is unknown, perform a rapid initial heating (e.g., 10-20 °C/min) to determine an approximate melting range.[13]
- Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 10-20°C below the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[10]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[10]



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Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

Solubility tests provide information about the polarity and the presence of ionizable functional groups in a molecule.

Qualitative Protocol:

• Solvent Selection: A range of solvents should be used, typically starting with water, followed by organic solvents of varying polarity (e.g., ethanol, chloroform, diethyl ether).[14]



• Procedure:

- Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[14]
- Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[14]
- After each addition, vigorously shake or vortex the tube.[14][15]
- Observe if the solid dissolves completely. If it does not, gentle warming or sonication can be applied to facilitate dissolution.[15]
- Classification: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For more quantitative results, the amount of solvent required to dissolve a specific amount of solute can be recorded.

Spectroscopic Analysis Protocols

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol for Sample Preparation:

- Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[16]
- Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the compound is fully soluble.[17][18]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[16][17] Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[17]
- Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[19] Carefully transfer the filtered solution into a clean, high-quality NMR tube.[19]



- Analysis: Place the NMR tube into the spectrometer's spinner turbine, adjust the depth, and
 insert it into the magnet. The experiment involves locking onto the deuterium signal of the
 solvent, shimming the magnetic field to achieve homogeneity, tuning the probe, and
 acquiring the data.[17]
- b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule.

Protocol using Attenuated Total Reflectance (ATR-FTIR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 is crucial to subtract any atmospheric or crystal-related absorbances.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
- c. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Protocol for Electron Ionization (EI) MS:

• Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification or a direct insertion probe.[20] The sample is vaporized in a high-vacuum environment.[21]



- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[20][21]
- Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[21]
- Mass Analysis: The ions are accelerated by an electric field and then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[20]
- Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[20]

Mechanism of Action: Signaling Pathway

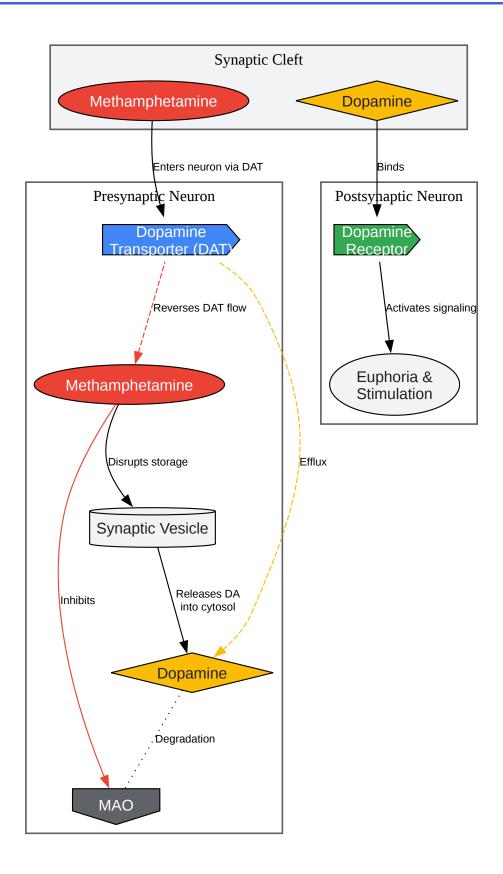
Methamphetamine primarily exerts its effects on the central nervous system by increasing the synaptic concentrations of monoamine neurotransmitters, namely dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[22][23][24]

Key Mechanisms:

- Transporter Reversal: Methamphetamine is taken up into the presynaptic neuron by
 monoamine transporters (DAT, NET, SERT).[24][25] Once inside, it disrupts the vesicular
 storage of neurotransmitters and causes the transporters to reverse their direction of flow,
 releasing large quantities of monoamines from the neuron into the synaptic cleft.[24][26]
- Inhibition of Monoamine Oxidase (MAO): Methamphetamine also inhibits the action of monoamine oxidase, an enzyme that degrades these neurotransmitters, further increasing their cytosolic concentration.[24]

The resulting flood of dopamine in the brain's reward pathways is responsible for the euphoric and stimulant effects of the drug.[26]





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Caption: Simplified signaling pathway for methamphetamine's effect on dopamine release.



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